2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is a chemical compound with the molecular formula C9H6Cl2N2O7. It is known for its unique structure, which includes both chloro and nitro functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate typically involves the reaction of 2-chloro-4,6-dinitrophenol with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4,6-dinitrophenol and chloroethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-Chloro-4,6-diaminophenyl-2-chloroethyl carbonate.
Hydrolysis: 2-Chloro-4,6-dinitrophenol and chloroethanol.
Scientific Research Applications
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is used in various scientific research fields, including:
Chemistry: As a reagent for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate involves its reactivity towards nucleophiles. The chloroethyl carbonate group can be attacked by nucleophiles, leading to the formation of substituted products. The nitro groups can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but lacks the chloroethyl carbonate group.
2-Chloro-4,6-dinitroaniline: Contains an amino group instead of the chloroethyl carbonate group.
2-Chloro-4-nitrophenol: Contains only one nitro group and lacks the chloroethyl carbonate group.
Uniqueness
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is unique due to the presence of both chloro and nitro groups, as well as the chloroethyl carbonate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
73758-37-9 |
---|---|
Molecular Formula |
C9H6Cl2N2O7 |
Molecular Weight |
325.06 g/mol |
IUPAC Name |
(2-chloro-4,6-dinitrophenyl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C9H6Cl2N2O7/c10-1-2-19-9(14)20-8-6(11)3-5(12(15)16)4-7(8)13(17)18/h3-4H,1-2H2 |
InChI Key |
HZDYUFBJVYRBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OCCCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.